molecular formula C11H15NO2 B1395376 3-(2-Methoxy-4-methylphenoxy)azetidine CAS No. 1219948-84-1

3-(2-Methoxy-4-methylphenoxy)azetidine

Cat. No.: B1395376
CAS No.: 1219948-84-1
M. Wt: 193.24 g/mol
InChI Key: BIRPABCEZXLRHY-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenoxy)azetidine: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of an azetidine ring, a methoxy group, and a methylphenyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Methoxy-4-methylphenoxy)azetidine typically involves the reaction of 2-methoxy-4-methylphenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions:

3-(2-Methoxy-4-methylphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry:

In chemistry, 3-(2-Methoxy-4-methylphenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology:

In biological research, this compound is used to study the effects of azetidine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .

Medicine:

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways by inhibiting or activating enzymes, receptors, or other proteins involved in the biological processes .

Comparison with Similar Compounds

  • 3-Azetidinyl 2-methoxyphenyl ether
  • 3-Azetidinyl 4-methylphenyl ether
  • 2-Methoxy-4-methylphenyl azetidine

Comparison:

Compared to similar compounds, 3-(2-Methoxy-4-methylphenoxy)azetidine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRPABCEZXLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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